molecular formula C12H12Cl2O2 B13101085 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid

Cat. No.: B13101085
M. Wt: 259.12 g/mol
InChI Key: SIROQCZRCVETCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpentenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the process is optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also undergo metabolic transformations, producing active metabolites that exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a dichlorophenyl group with a pentenoic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid

InChI

InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16)

InChI Key

SIROQCZRCVETCM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.